molecular formula C13H11BrN2O2S B2515146 2-(2-bromobenzamido)-N-methylthiophene-3-carboxamide CAS No. 864941-41-3

2-(2-bromobenzamido)-N-methylthiophene-3-carboxamide

Cat. No.: B2515146
CAS No.: 864941-41-3
M. Wt: 339.21
InChI Key: BNFGLSKVPRGUKK-UHFFFAOYSA-N
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Description

2-(2-Bromobenzamido)-N-methylthiophene-3-carboxamide is a synthetic compound featuring a thiophene carboxamide scaffold, a structure of significant interest in medicinal chemistry for its versatile pharmacological potential. Thiophene derivatives are particularly attractive in anticancer research due to their planar structure, which enhances receptor binding, and their capacity for functionalization to improve selectivity and potency . Recent studies on novel thiophene-3-carboxamide derivatives have identified them as potential VEGFR-2 inhibitors, which play a crucial role in blocking tumor angiogenesis . Compounds within this class have demonstrated excellent anti-proliferative activity against various human cancer cell lines, such as HCT116, MCF7, and A549, by effectively inhibiting VEGFR-2 kinase activity . The mechanism of action for related thiophene carboxamide compounds involves inducing cancer cell death through multiple pathways, including the arrest of the cell cycle, a increase in reactive oxygen species (ROS) production, and the activation of caspase-dependent apoptosis . Furthermore, such compounds have been shown to inhibit colony formation and cell migration in a dose-dependent manner . Beyond oncology, thiophene-carboxamide scaffolds are also investigated for other biological activities, including antioxidant and antibacterial effects, highlighting their broad utility in pharmaceutical research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(2-bromobenzoyl)amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2S/c1-15-11(17)9-6-7-19-13(9)16-12(18)8-4-2-3-5-10(8)14/h2-7H,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFGLSKVPRGUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromobenzamido)-N-methylthiophene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromobenzamido)-N-methylthiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the benzamido group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups .

Scientific Research Applications

2-(2-bromobenzamido)-N-methylthiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-bromobenzamido)-N-methylthiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets. The bromobenzamido group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The thiophene ring may also play a role in stabilizing these interactions and enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Table 1: Halogen Substituent Effects on Cyclization Reactions

Substituent Product Yield (%) Reference
2-Bromobenzamido 62
4-Nitrobenzamido Trace
Benzamido (no halogen) 95

The lower yield with nitro groups (electron-withdrawing) versus bromine highlights the role of electronic effects in reaction efficiency. Bromine’s moderate electron-withdrawing nature balances reactivity and stability .

Structural and Functional Group Variations

  • N-(4-methylphenyl)-2-{[(E)-4-methylphenyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide () shows antifungal activity, suggesting that substitutions like methyl groups or conjugated systems (e.g., Schiff bases) modulate biological activity .

Table 2: Comparison of Key Structural Features

Compound Molecular Weight Key Substituents Biological Activity
Target Compound ~352.2* 2-Bromobenzamido, N-methyl Not reported (inferred)
2-(2-Chlorophenyl)acetamido analog 308.78 2-Chlorophenyl, N-methyl Not reported
N-(4-methylphenyl) Schiff base derivative ~378.4 Methylphenyl, tetrahydrobenzothiophene Antifungal

*Estimated based on molecular formula C₁₃H₁₁BrN₂O₂S.

Physicochemical and Crystallographic Properties

In contrast, bulkier substituents (e.g., cyclohepta rings in ) may reduce planarity and solubility .

Biological Activity

The compound 2-(2-bromobenzamido)-N-methylthiophene-3-carboxamide is part of a class of biologically active molecules that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene ring and subsequent functionalization at the amide position. The structure can be characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming the presence of the bromobenzamide and carboxamide functional groups.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds with similar structural motifs. For instance, nitrogen heterocycles containing carboxamide moieties have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7TBDInduces G1 phase arrest
Compound 8 (related)MCF-713.13Apoptosis induction

The compound may induce cell cycle arrest at the G1 phase, leading to increased apoptosis rates in treated cells, similar to findings with other carboxamide derivatives .

2. Enzyme Inhibition

In vitro studies on enzyme inhibition have shown that compounds with similar structures can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative disease contexts such as Alzheimer’s disease.

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compoundTBDTBD
Donepezil (standard)4.5TBD

These activities suggest potential applications in treating cognitive disorders .

3. Antioxidant Activity

The antioxidant potential of related compounds has been evaluated through various assays measuring free radical scavenging activity. Compounds similar to this compound exhibited significant antioxidant effects, which could contribute to their overall therapeutic profile.

Case Studies

Several case studies have demonstrated the efficacy of related compounds in preclinical models:

  • Study on MCF-7 Cells : A study showed that a compound structurally related to this compound significantly reduced cell viability at concentrations above 20 µM without cytotoxic effects at lower concentrations .
  • Neuroprotective Effects : Another study indicated that derivatives inhibited AChE and BChE activity effectively, suggesting a neuroprotective role that could be explored further for Alzheimer's treatment .

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